molecular formula C17H20N2O4 B11606264 N-(2-ethylphenyl)-N~2~-(furan-2-ylmethyl)asparagine

N-(2-ethylphenyl)-N~2~-(furan-2-ylmethyl)asparagine

Cat. No.: B11606264
M. Wt: 316.35 g/mol
InChI Key: PIMLOCNBTPIYIJ-UHFFFAOYSA-N
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Description

3-[(2-Ethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is a complex organic compound with a unique structure that combines aromatic, carbamoyl, and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate aromatic amine and furan derivatives, followed by a series of coupling and protection-deprotection steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic and furan rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-Ethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-ethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid
  • 3-[(2-Propylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid

Uniqueness

3-[(2-Ethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid is unique due to the specific combination of its functional groups and the resulting chemical properties

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

4-(2-ethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C17H20N2O4/c1-2-12-6-3-4-8-14(12)19-16(20)10-15(17(21)22)18-11-13-7-5-9-23-13/h3-9,15,18H,2,10-11H2,1H3,(H,19,20)(H,21,22)

InChI Key

PIMLOCNBTPIYIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2=CC=CO2

Origin of Product

United States

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